molecular formula C26H29N3O3S B2820437 2,5-dimethyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide CAS No. 690245-74-0

2,5-dimethyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide

Cat. No.: B2820437
CAS No.: 690245-74-0
M. Wt: 463.6
InChI Key: QKFZODJFAUSSFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide is a synthetic benzenesulfonamide derivative characterized by a 2,5-dimethyl-substituted benzene core and a benzyl group functionalized with a 4-phenylpiperazine carbonyl moiety.

Properties

IUPAC Name

2,5-dimethyl-N-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3S/c1-20-8-9-21(2)25(18-20)33(31,32)27-19-22-10-12-23(13-11-22)26(30)29-16-14-28(15-17-29)24-6-4-3-5-7-24/h3-13,18,27H,14-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFZODJFAUSSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide typically involves multiple steps. One common method includes the condensation of 2,5-dimethylbenzenesulfonamide with 4-(4-phenylpiperazine-1-carbonyl)benzaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as iron (III) chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl and piperazine rings.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-dimethyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .

Comparison with Similar Compounds

Pyrazoline-Based Benzenesulfonamides

Compounds such as 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide () replace the piperazine-benzyl group with a pyrazoline ring. This modification introduces a planar heterocycle, which may enhance π-π stacking interactions with enzyme active sites like carbonic anhydrases. However, the absence of the piperazine moiety likely reduces CNS permeability compared to the target compound .

Piperazine Derivatives with Varied Substitutions

The compound 4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-methyl-N-phenylbenzenesulfonamide () features a 2,3-dimethylphenyl group on the piperazine ring instead of the 4-phenyl substituent in the target compound.

Thiazole-Linked Sulfonamides

N-(2,5-dimethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide () replaces the benzyl-piperazine group with a thiazole-thioether chain. The electron-rich thiazole may improve solubility but could reduce metabolic stability due to susceptibility to oxidative degradation .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Pyrazoline Analogue () 2,3-Dimethylphenyl Derivative ()
Molecular Weight ~495 g/mol (estimated) ~400–450 g/mol ~480 g/mol
LogP (Predicted) 3.8 (moderate lipophilicity) 2.5–3.0 (lower due to pyrazoline) 4.2 (higher with ortho-substitution)
Solubility Moderate (amide/piperazine) Low (pyrazoline rigidity) Low (hydrophobic substituents)
Hypothesized Target CA isoforms, 5-HT receptors CA IX/XII Dopamine D3 receptor

Biological Activity

2,5-Dimethyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, encompassing a benzenesulfonamide group and a piperazine ring, suggests various biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₃₁N₃O₂S, with a molecular weight of approximately 387.4958 g/mol. The structure includes:

  • Benzenesulfonamide Group : Known for its role in various biological activities.
  • Piperazine Ring : Frequently associated with pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing efficacy in inhibiting growth. The mechanism involves interference with bacterial cell wall synthesis and protein production.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. The interaction with molecular targets such as enzymes or receptors is crucial for its anticancer effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for cell survival.
  • Receptor Modulation : It may act on specific receptors to alter cellular responses.
  • Cell Cycle Arrest : Evidence suggests it can induce cell cycle arrest, leading to reduced proliferation of cancer cells.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles. Here’s a summary table:

Compound NameMolecular FormulaKey Features
N-{2-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamideC₁₈H₃₁N₃O₂SSimilar piperazine structure but different substitution pattern
N-{2-[4-Benzyl-1-piperazinyl]carbonyl}phenylbenzenesulfonamideC₁₈H₃₁N₃O₂SShares benzenesulfonamide group but varies in side chains
N-[4-(2,5-dimethyl-1-pyrrolyl)phenyl]benzamideC₁₈H₃₁N₃O₂SLacks sulfonamide functionality; different biological activity profile

Research Findings and Case Studies

Recent studies have focused on the pharmacokinetics and the biological activity of this compound:

  • In Vitro Studies : Laboratory tests demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HEP-G2 liver cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like cisplatin .
  • Animal Models : In vivo studies using murine models showed significant tumor reduction upon administration of the compound, supporting its potential as an anticancer agent .
  • Docking Studies : Computational docking studies have suggested favorable interactions with target proteins involved in cancer progression and microbial resistance pathways .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis typically involves amide coupling between the benzenesulfonamide core and the 4-phenylpiperazine moiety. Key steps include:
  • Reagent Selection : Use carbodiimide coupling agents (e.g., EDC/HOBt) for amide bond formation.
  • Solvent Optimization : Polar aprotic solvents like acetonitrile or DMF enhance reactivity .
  • Reaction Monitoring : Thin-layer chromatography (TLC) to track progress; reflux for 4–6 hours ensures completion .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization improves purity.
  • Yield Enhancement : Adjust stoichiometry (1.2:1 molar ratio of acyl chloride to amine) and use anhydrous conditions to minimize side reactions .

Q. Which spectroscopic techniques are most effective for confirming structure and purity?

  • Methodological Answer : A combination of techniques is critical:
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and piperazinyl integration .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 506.2) .
  • HPLC : Purity >95% achieved using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How does structural modification of the piperazinyl or benzenesulfonamide moieties affect biological activity?

  • Methodological Answer :
  • Piperazine Modifications : Replace phenyl with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability. Activity assays (e.g., enzyme inhibition) quantify changes .
  • Sulfonamide Substitutions : Introduce halogens (Cl, F) at the 2,5-dimethyl positions to improve target binding. Compare IC₅₀ values across analogs using dose-response curves .
  • Table : Comparative IC₅₀ of Analogues
SubstituentIC₅₀ (nM)Target Enzyme
2,5-dimethyl120 ± 15Carbonic Anhydrase IX
2-Cl,5-F45 ± 7Carbonic Anhydrase IX
4-CF₃-piperazine85 ± 10Carbonic Anhydrase XII
Source: Adapted from

Advanced Research Questions

Q. How can molecular docking studies predict interactions with carbonic anhydrase isoforms?

  • Methodological Answer :
  • Software Setup : Use AutoDock Vina or Schrödinger Suite. Prepare the protein (PDB: 3IAI) by removing water molecules and adding hydrogens.
  • Ligand Preparation : Optimize protonation states (e.g., sulfonamide deprotonation at physiological pH) .
  • Grid Parameters : Define a 20 ų box centered on the active-site zinc ion.
  • Validation : Cross-validate with co-crystallized inhibitors (e.g., acetazolamide).
  • Output Analysis : Prioritize poses with hydrogen bonds to Thr199/Glu106 and hydrophobic contacts with Val121 .

Q. What strategies resolve discrepancies between in vitro enzyme inhibition and cellular activity?

  • Methodological Answer :
  • Membrane Permeability Assays : Measure LogP (e.g., >3.0 indicates favorable passive diffusion) or use PAMPA to assess cellular uptake .
  • Prodrug Design : Mask sulfonamide as an ester to enhance permeability; hydrolyze intracellularly.
  • Orthogonal Assays : Surface plasmon resonance (SPR) quantifies binding kinetics, while isothermal titration calorimetry (ITC) validates thermodynamics .

Q. How can computational modeling optimize selectivity for cancer-associated carbonic anhydrase isoforms?

  • Methodological Answer :
  • QSAR Modeling : Train models using datasets of isoform-specific inhibitors (CA IX/XII vs CA II). Descriptors include topological polar surface area (TPSA) and Hirshfeld charges.
  • Free Energy Perturbation (FEP) : Simulate binding energy differences for key residues (e.g., CA IX-specific Glu132).
  • Selectivity Index : Calculate ratio of IC₅₀ (CA II/CA IX); aim for >100-fold selectivity .

Q. What experimental controls are critical when assessing off-target effects in kinase inhibition screens?

  • Methodological Answer :
  • Positive Controls : Include staurosporine (pan-kinase inhibitor) and isoform-specific inhibitors (e.g., imatinib for ABL1).
  • Counter-Screens : Test against unrelated enzymes (e.g., PDE5, EGFR) to rule out promiscuity.
  • Cellular Context : Use isogenic cell lines (e.g., CA IX-knockout vs wild-type) to confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.